2-Methyl-5-methylthio-benzothiazole

Description

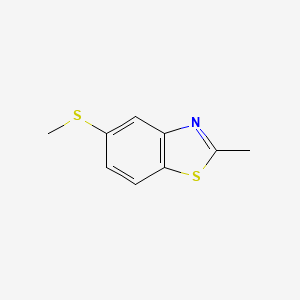

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCBZKUWJRXHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449627 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68386-29-8 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-methylthio-benzothiazole

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 2-Methyl-5-methylthio-benzothiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. In the absence of a direct, single-step synthesis in the current body of literature, this document outlines a robust, multi-step approach. The synthesis commences with the commercially available starting material, 4-(methylthio)aniline, and proceeds through a series of well-established and logical transformations. Each step is detailed with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and success. This guide is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Synthetic Strategy

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, 2-Methyl-5-methylthio-benzothiazole, combines this key heterocycle with a methyl group at the 2-position and a methylthio substituent on the benzene ring. These features make it an attractive candidate for further functionalization and biological evaluation.

Our synthetic strategy is centered on the construction of the key intermediate, 2-amino-4-(methylthio)thiophenol (4) . Once this precursor is obtained, a well-established cyclization reaction can be employed to form the desired benzothiazole ring. The overall synthetic pathway is depicted below and will be elaborated upon in the subsequent sections.

Synthesis of the Key Precursor: 2-amino-4-(methylthio)thiophenol (4)

This section details the synthesis of the crucial intermediate, 2-amino-4-(methylthio)thiophenol, from 4-(methylthio)aniline.

Step 1: Acetylation of 4-(methylthio)aniline (1)

The initial step involves the protection of the highly activating amino group of 4-(methylthio)aniline as an acetamide. This is a critical measure to prevent unwanted oxidation and to control the regioselectivity of the subsequent electrophilic nitration. The acetyl group is a moderately activating ortho-, para-director, which will direct the incoming nitro group to the desired position.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)aniline (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product, N-(4-(methylthio)phenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

Justification of Experimental Choices: The use of glacial acetic acid as a solvent is common for acetylation reactions. The reaction is typically exothermic, hence the initial cooling is necessary. Acetic anhydride is a readily available and effective acetylating agent.

Step 2: Nitration of N-(4-(methylthio)phenyl)acetamide (2)

With the amino group protected, the aromatic ring is now activated for electrophilic substitution. The acetylamino group is an ortho-, para-director. Since the para-position is occupied by the methylthio group, the nitration will predominantly occur at the ortho-position to the acetylamino group.

Experimental Protocol:

-

In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add N-(4-(methylthio)phenyl)acetamide (1.0 eq.) in small portions to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the yellow solid, N-(4-(methylthio)-2-nitrophenyl)acetamide, by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Justification of Experimental Choices: A mixture of concentrated nitric and sulfuric acids is a standard nitrating agent, generating the nitronium ion (NO₂⁺) in situ. The low temperature is crucial to control the reaction rate and prevent over-nitration or side reactions. The protection of the amine as an acetamide is key for achieving the desired regioselectivity[1].

Step 3: Hydrolysis of N-(4-(methylthio)-2-nitrophenyl)acetamide (3)

The protecting acetyl group is now removed by acid-catalyzed hydrolysis to yield 4-(methylthio)-2-nitroaniline.

Experimental Protocol:

-

Suspend N-(4-(methylthio)-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the solid 4-(methylthio)-2-nitroaniline by filtration, wash with water, and dry.

Justification of Experimental Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Step 4: Synthesis of 2-amino-4-(methylthio)thiophenol (4)

This transformation is achieved in two stages: the formation of a disulfide intermediate followed by its reduction.

The nitroaniline is converted to the corresponding disulfide. This is a common strategy for the synthesis of aminothiophenols.

Experimental Protocol:

-

In a suitable solvent such as ethanol, dissolve 4-(methylthio)-2-nitroaniline (1.0 eq.).

-

Add sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

The disulfide product will precipitate and can be collected by filtration, washed with water, and dried.

Justification of Experimental Choices: The reaction of a nitroaromatic compound with sodium sulfide and sulfur is a known method for the formation of the corresponding disulfide, with simultaneous reduction of the nitro group.

The disulfide is then reduced to the desired thiophenol.

Experimental Protocol:

-

Suspend the Bis(2-amino-4-(methylthio)phenyl) disulfide (1.0 eq.) in a suitable solvent like glacial acetic acid or ethanol.

-

Add a reducing agent such as zinc dust in portions while stirring.

-

The reaction is often exothermic and should be controlled with cooling if necessary.

-

Stir the mixture until the reaction is complete (disappearance of the starting disulfide).

-

Filter the reaction mixture to remove excess zinc and any inorganic salts.

-

The filtrate containing the zinc salt of the aminothiophenol can be treated with a base to liberate the free thiophenol, which can then be extracted into an organic solvent.

Justification of Experimental Choices: Zinc and acetic acid is a classic and effective reducing system for disulfides to thiols[2]. Other reducing agents like sodium borohydride can also be employed.

Final Step: Cyclization to 2-Methyl-5-methylthio-benzothiazole (6)

The final step is the construction of the benzothiazole ring through the condensation of the synthesized 2-amino-4-(methylthio)thiophenol with an acetylating agent.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-4-(methylthio)thiophenol (1.0 eq.) in acetic anhydride.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into ice-water.

-

The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-Methyl-5-methylthio-benzothiazole.

Justification of Experimental Choices: The reaction of a 2-aminothiophenol with acetic anhydride is a well-established and high-yielding method for the synthesis of 2-methylbenzothiazoles[3]. Acetic anhydride serves as both the reactant and the solvent in this case. The reaction proceeds via the formation of an intermediate N-acetylated species which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.

Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Yield Range |

| 1 | 4-(methylthio)aniline | N-(4-(methylthio)phenyl)acetamide | Acetic anhydride, Acetic acid | 90-95% |

| 2 | N-(4-(methylthio)phenyl)acetamide | N-(4-(methylthio)-2-nitrophenyl)acetamide | HNO₃, H₂SO₄ | 70-80% |

| 3 | N-(4-(methylthio)-2-nitrophenyl)acetamide | 4-(methylthio)-2-nitroaniline | HCl, Ethanol | 85-95% |

| 4a | 4-(methylthio)-2-nitroaniline | Bis(2-amino-4-(methylthio)phenyl) disulfide | Na₂S·9H₂O, S | 60-70% |

| 4b | Bis(2-amino-4-(methylthio)phenyl) disulfide | 2-amino-4-(methylthio)thiophenol | Zn, Acetic acid | 80-90% |

| 5 | 2-amino-4-(methylthio)thiophenol | 2-Methyl-5-methylthio-benzothiazole | Acetic anhydride | 85-95% |

Conclusion

This technical guide outlines a logical and experimentally sound synthetic pathway for the preparation of 2-Methyl-5-methylthio-benzothiazole. By breaking down the synthesis into a series of manageable and well-documented steps, this guide provides researchers with a clear roadmap for obtaining this target molecule. The emphasis on the rationale behind experimental choices and the provision of detailed protocols are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 2023.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2020.

-

Preparation of 2-aminothiophenol hydrochloride. PrepChem.com, 2023. [Link]

- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 1997.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022.

- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa, 2016.

- A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrobial activity. South African Journal of Chemistry, 2009.

Sources

An In-depth Technical Guide to 2-Methyl-5-methylthio-benzothiazole (CAS number 68386-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-Methyl-5-methylthio-benzothiazole, registered under CAS number 68386-29-8. As a member of the versatile benzothiazole family of heterocyclic compounds, this molecule holds significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates available technical data, explores the broader context of benzothiazole chemistry, and outlines potential avenues for its application in research and development, with a focus on its role as a building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

2-Methyl-5-methylthio-benzothiazole is a substituted benzothiazole with a methyl group at the 2-position and a methylthio group at the 5-position of the benzothiazole core.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 68386-29-8 | [1] |

| Molecular Formula | C9H9NS2 | [1] |

| Molecular Weight | 195.31 g/mol | [1] |

| Synonyms | 2-methyl-5-(methylsulfanyl)-1,3-benzothiazole | [1] |

| Appearance | Not explicitly stated, but related benzothiazoles are often crystalline solids or liquids. | |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 319.2 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.9 ± 20.4 °C | [1] |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water.[2] | |

| logP | 2.89 | [1] |

Molecular Structure and Characterization

The foundational structure of 2-Methyl-5-methylthio-benzothiazole is the benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring. This core structure is prevalent in a wide range of biologically active compounds.[3]

Caption: 2D structure of 2-Methyl-5-methylthio-benzothiazole.

Spectroscopic Data Interpretation (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl group of the methylthio substituent. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbons of the benzothiazole core and the two methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.31 g/mol ). The fragmentation pattern would be characteristic of the benzothiazole ring and its substituents, likely involving the loss of methyl and methylthio radicals.[6]

Synthesis and Manufacturing

A convenient and efficient four-step synthesis of 2-methyl-5-(methylthio)benzothiazole has been reported, although the detailed experimental protocol is not publicly available in the cited abstract.[7] However, general synthetic strategies for 2-substituted benzothiazoles typically involve the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or other suitable electrophile.[1][2][8]

General Synthetic Pathway for 2-Substituted Benzothiazoles

A common method for the synthesis of 2-methylbenzothiazoles involves the reaction of a 2-aminothiophenol with acetic anhydride or acetic acid.[1][2] The likely synthetic route for 2-Methyl-5-methylthio-benzothiazole would start from 4-mercaptoaniline, which would first be converted to 2-amino-5-(methylthio)thiophenol. This intermediate would then be cyclized with an appropriate source of the 2-methyl group.

Caption: A plausible synthetic workflow for 2-Methyl-5-methylthio-benzothiazole.

Applications in Research and Drug Development

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Consequently, 2-Methyl-5-methylthio-benzothiazole serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The primary application of 2-Methyl-5-methylthio-benzothiazole is as a building block in organic synthesis. Its functional groups—the methyl group, the methylthio group, and the benzothiazole core—offer multiple sites for chemical modification, allowing for the construction of a diverse library of compounds for biological screening.

Potential Therapeutic Targets

While direct biological activity data for 2-Methyl-5-methylthio-benzothiazole is limited, the broader class of benzothiazoles has been shown to interact with a variety of biological targets, including:

-

Enzymes: Many benzothiazole-containing compounds are known to be enzyme inhibitors.[3]

-

Receptors: Certain benzothiazole derivatives have demonstrated affinity for various receptors in the central nervous system.

-

Kinases: The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors for cancer therapy.

Analytical Methodologies

The analysis of benzothiazole derivatives, including 2-Methyl-5-methylthio-benzothiazole, is crucial for quality control in its synthesis and for its detection in various matrices.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods for the separation and identification of benzothiazoles.

Table 2: Common Analytical Techniques for Benzothiazole Derivatives

| Technique | Typical Conditions | Application |

| HPLC | Reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water. UV or mass spectrometric detection.[9] | Purity assessment, quantification in reaction mixtures and environmental samples. |

| GC-MS | Capillary column with a non-polar stationary phase. Electron ionization (EI) for fragmentation and identification.[10] | Identification of volatile benzothiazole derivatives and their metabolites. |

Experimental Protocol: HPLC Analysis (General)

The following is a general protocol for the HPLC analysis of a benzothiazole derivative, which can be adapted for 2-Methyl-5-methylthio-benzothiazole.

-

Standard Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the analyte, or a mass spectrometer.

-

-

Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Safety and Toxicology

While a specific, detailed toxicological profile for CAS 68386-29-8 is not available in the reviewed literature, information on related benzothiazoles provides a basis for understanding its potential hazards.

Hazard Identification (Inferred)

Based on safety data for other benzothiazoles, 2-Methyl-5-methylthio-benzothiazole may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] It may also cause skin and eye irritation.[11][12] Some benzothiazoles have been reported as dermal sensitizers and respiratory tract irritants.[13][14][15]

Table 3: GHS Hazard Statements for a Related Benzothiazole

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[16] |

| H315 | Causes skin irritation.[16] |

| H317 | May cause an allergic skin reaction.[16] |

| H319 | Causes serious eye irritation.[16] |

| H330 | Fatal if inhaled.[16] |

| H410 | Very toxic to aquatic life with long lasting effects.[16] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][17]

-

Ventilation: Use in a well-ventilated area.[17]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2-Methyl-5-methylthio-benzothiazole (CAS 68386-29-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its benzothiazole core is a well-established pharmacophore, and the presence of methyl and methylthio substituents provides opportunities for diverse chemical modifications. While specific biological and toxicological data for this compound are limited, the extensive research on the broader class of benzothiazoles provides a strong foundation for its further investigation. Future research should focus on elucidating the specific biological activities of derivatives synthesized from this intermediate and on developing a more comprehensive toxicological profile to ensure its safe handling and application.

References

-

Chemsrc. 2-Methyl-5-methylthio-benzothiazole | CAS#: 68386-29-8. Available from: [Link]

-

PubChem. 2-(Methylthio)benzothiazole. Available from: [Link]

- Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

-

Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Research in Pharmacy and Pharmaceutical Sciences.

- Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026.

- Lynch, D. C., et al. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.

- Ghorab, M. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 890-896.

- TCI Chemicals. (n.d.).

- White, J. D., et al. (2014).

- Liao, C., Kim, U. J., & Kannan, K. (2018). A review of environmental occurrence, fate, exposure, and toxicity of benzothiazoles. Environmental science & technology, 52(9), 5007-5026.

-

mzCloud. 2-Methyl-S-benzothiazole. Available from: [Link]

- CPAchem Ltd. (2024).

-

MassBank. msbnk-casmi_2016-sm878502. Available from: [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc).

- Weisel, C. P., & Witorsch, R. J. (2018). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Toxicological sciences, 161(2), 263-272.

- Chemos GmbH & Co. KG. (2023). Safety Data Sheet: (benzothiazol-2-ylthio)

- Kumar, D., & Kumar, N. (2015). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry, 1(1), 1-10.

- Thermo Fisher Scientific. (2010).

-

ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Available from: [Link]

-

The Good Scents Company. 2-(methyl thio) benzothiazole. Available from: [Link]

-

NIST. Benzothiazole, 5-chloro-2-methyl-. Available from: [Link]

Sources

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 6. article.sapub.org [article.sapub.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. massbank.eu [massbank.eu]

- 10. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemos.de [chemos.de]

- 17. fishersci.com [fishersci.com]

The Multifaceted Therapeutic Potential of Substituted Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a testament to this principle. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of substituted benzothiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content herein is curated to be a valuable resource for scientists engaged in the pursuit of novel therapeutics.

The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The unique structural features of the benzothiazole ring system, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to engage in various non-covalent interactions with biological macromolecules.[4] These interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, are fundamental to the diverse biological activities exhibited by its derivatives. The versatility of the benzothiazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[5]

Caption: Simplified signaling pathway showing the inhibitory effect of a benzothiazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. [6][7]

-

Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of aryl groups, particularly those with electron-withdrawing or electron-donating substituents, can significantly influence anticancer activity. [8]For instance, 2-arylbenzothiazoles have shown promising antitumor activity. [8]

-

Substitution on the Benzene Ring: Modifications on the benzene ring of the benzothiazole nucleus also play a crucial role. The introduction of halogen atoms (e.g., fluorine, chlorine) or methoxy groups at positions 4, 5, or 6 can enhance cytotoxic activity. [5][9]

Representative Anticancer Benzothiazole Derivatives and their In Vitro Activity

| Compound Name/Reference | Cancer Cell Line | IC50 Value | Citation |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [1][10] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 µM | [1][10] |

| Nitrobenzylidene containing thiazolidine derivative | MCF7, HEPG2 | 36 nM, 48 nM | [1] |

| Chalcone-amido benzothiazole conjugates | Various tumor cell lines | 0.85-3.3 µM | [9] |

| Compound 17 (benzothiazole/benzimidazole-based urea derivative) | MCF-7, A549 | 0.84 µM, 0.69 µM | [11] |

| Compound 11b (benzothiazole/benzimidazole-based urea derivative) | MCF-7 | 1.34 µM | [11] |

| Compound 18 (benzothiazole/benzimidazole-based urea derivative) | MCF-7, A549 | 1.98 µM, 0.74 µM | [11] |

Antimicrobial Activity: Combating Infectious Diseases

Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi. [12][13]

Mechanism of Action: Diverse Bacterial and Fungal Targets

The antimicrobial action of benzothiazole derivatives is attributed to their ability to inhibit essential microbial enzymes and cellular processes. [12][14]

-

Enzyme Inhibition: These compounds have been shown to inhibit various microbial enzymes, including DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, which are crucial for DNA replication and folate biosynthesis, respectively. [12][14]* Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a mechanism that can lead to cell lysis and death.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chloro and methoxy on the phenyl ring has been shown to enhance antimicrobial activity. [9]* Modifications at the 2-position: The introduction of thiol, amino, or pyrazoline moieties at the 2-position can strengthen the antimicrobial effect. [5]

Representative Antimicrobial Benzothiazole Derivatives and their In Vitro Activity

| Compound Reference | Bacterial/Fungal Strain | MIC Value | Citation |

| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 µg/ml | [12] |

| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/ml | [12] |

| Benzothiazole clubbed isatin derivative (41c) | B. cereus, S. aureus | 12.5 µg/ml | [12] |

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. [9][15]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). [9]Some derivatives have also been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. [16]A notable mechanism involves the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation. [17]

Noteworthy Anti-inflammatory Benzothiazole Derivatives

Several studies have reported benzothiazole derivatives with anti-inflammatory activity comparable to the standard drug indomethacin. [9][18]For instance, a benzothiazole derivative incorporating a phenylsulphonamido group exhibited significant inhibition of inflammation in in vivo models. [18]

Anticonvulsant Activity: Potential in Neurological Disorders

Benzothiazole derivatives are being explored for their potential in treating neurological disorders, particularly epilepsy. [19][20]The clinically used drug Riluzole, which contains a benzothiazole core, exhibits anticonvulsant properties. [19]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

-

Substitution Pattern on Benzene Sulfonamide Moiety: For benzothiazole-coupled sulfonamide derivatives, it has been observed that a 3-substituted benzene sulfonamide moiety confers better anticonvulsant activity compared to 4-substituted derivatives. [19]The presence of a para-chloro group on the benzene sulfonamide ring was found to be more effective than para-bromo or para-fluoro groups. [19]

Promising Anticonvulsant Benzothiazole Derivatives

Several novel benzothiazole derivatives have shown significant anticonvulsant protection in preclinical models, such as the maximal electroshock (MES) test. [20][21]

Synthesis and Characterization: Experimental Protocols

The synthesis of substituted benzothiazole derivatives typically involves the condensation of 2-aminothiophenols with various electrophilic reagents. [9]

General Synthesis of 2-Substituted Benzothiazoles

A common and established method for synthesizing the benzothiazole skeleton is the condensation reaction of 2-aminothiophenols with substituted aldehydes, carboxylic acids, or acyl chlorides. [9] Step-by-Step Protocol for the Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide (A Representative Example): [8]

-

Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide:

-

React ethyl 2-(benzo[d]thiazol-2-yl)acetate with hydrazine hydrate in ethanol at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, isolate the product by filtration or evaporation of the solvent.

-

-

Synthesis of the final benzohydrazide derivative:

-

React the obtained benzothiazole hydrazide with a substituted benzoyl chloride in the presence of pyridine at room temperature.

-

The reaction proceeds via nucleophilic substitution.

-

After the reaction is complete, isolate and purify the target compound using appropriate techniques such as recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

-

Caption: A generalized workflow for the synthesis of substituted benzothiazoles.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [16] Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The diverse biological activities of substituted benzothiazole derivatives underscore their immense potential in drug discovery and development. [3][5]The continuous exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the identification of new and improved therapeutic agents. While some benzothiazole-based compounds have progressed to clinical trials, further research is warranted to optimize their efficacy, selectivity, and safety profiles. [22]The insights provided in this guide aim to empower researchers to navigate the promising landscape of benzothiazole chemistry and contribute to the advancement of modern medicine.

References

- Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.

- Amer, M. S., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.

- Nadeem, H., et al. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.

- Mulani, S., et al. (2023).

- Kumar, A., et al. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Li, Y., et al. (2024).

- Nadeem, H., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

- Yilmaz, E., et al. (2025).

- Kumar, R., et al. (2023).

- Nadeem, H., et al. (2019).

- Basnet, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Wang, Y., et al. (2016).

- El-Sayed, M. A., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH.

- Mahapatra, D. K., & Hazra, S. (2025). A Review on Benzothiazole Derivatives and Their Biological Significances.

- Kumar, A., et al. (n.d.).

- Pasha, M. A. (2025). (PDF)

- Singh, A., et al. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- (2025). (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.

- Onajobi, A. O., et al. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.

- (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- (2022).

- Antimicrobial activity of benzothiazole derivatives.

- Biological Screening and Structure Activity rel

- Yilmaz, E., et al. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Kumar, R., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.

- A series of new benzothiazole derivatives were synthesized and evaluated for anti-inflamm

- Zhang, H., et al. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica.

- Synthesis and biological activities of benzothiazole deriv

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. mdpi.com [mdpi.com]

"physicochemical properties of 2-Methyl-5-methylthio-benzothiazole"

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-methylthio-benzothiazole

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These derivatives are recognized for their versatile heterocyclic framework which facilitates interaction with diverse molecular targets.[3] This guide focuses on a specific derivative, 2-Methyl-5-methylthio-benzothiazole (CAS No. 68386-29-8), a molecule of interest for researchers in drug discovery and materials science.

A comprehensive understanding of a compound's physicochemical properties is a non-negotiable prerequisite in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately dictating its bioavailability, efficacy, and potential toxicity.[4][5] While extensive experimental data for 2-Methyl-5-methylthio-benzothiazole is not widely published, this guide will synthesize available predicted data for the target molecule. To provide a robust analytical framework, we will draw comparative insights from its well-characterized structural isomer, 2-(Methylthio)benzothiazole (CAS No. 615-22-5). This approach allows us to discuss the significance of each physicochemical parameter and outline the rigorous experimental methodologies required for their validation, providing a blueprint for the characterization of this and similar novel chemical entities.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. 2-Methyl-5-methylthio-benzothiazole features a bicyclic system comprising a benzene ring fused to a thiazole ring. A methyl group is substituted at the 2-position, and a methylthio (-SCH₃) group is at the 5-position. Its structural isomer, 2-(Methylthio)benzothiazole, differs by having the methylthio group at the 2-position of the benzothiazole core. This seemingly minor positional difference can lead to significant variations in steric hindrance, electronic distribution, and intermolecular bonding capabilities, thereby influencing all other physicochemical properties.

Caption: Chemical structures of the target compound and its isomer.

Core Physicochemical Properties

The interplay of properties such as molecular weight, lipophilicity (LogP), and melting/boiling points dictates a compound's behavior in both laboratory and biological systems. Below is a summary of known and predicted values.

Predicted Data for 2-Methyl-5-methylthio-benzothiazole

Publicly available data for this specific molecule is limited to computational predictions. While useful for initial assessment, these values require experimental verification.

| Property | Predicted Value | Significance in Drug Development | Source |

| CAS Number | 68386-29-8 | Unique chemical identifier for database tracking and regulatory purposes. | [6] |

| Molecular Formula | C₉H₉NS₂ | Determines exact mass and elemental composition. | [6] |

| Molecular Weight | 195.31 g/mol | Influences diffusion rates and absorption characteristics (Lipinski's Rule of 5). | [6] |

| LogP | 2.89 | A key indicator of lipophilicity; affects membrane permeability, solubility, and protein binding. A value in this range is often favorable for oral absorption. | [6] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | Relates to volatility; important for handling, storage, and inhalation risk assessment. | [6] |

| Index of Refraction | 1.673 | A fundamental physical constant useful for identification and purity assessment in a liquid state. | [6] |

Experimental Data for Isomer: 2-(Methylthio)benzothiazole

The extensive experimental data available for the isomer provides a valuable benchmark for what can be expected during the empirical characterization of 2-Methyl-5-methylthio-benzothiazole.

| Property | Experimental Value | Significance in Drug Development | Source(s) |

| CAS Number | 615-22-5 | Unique chemical identifier. | [7][8][9][10][11] |

| Molecular Formula | C₈H₇NS₂ | Differs by one CH₂ unit from the target compound's predicted formula. | [8][9][11] |

| Molecular Weight | 181.27 g/mol | Lower than the target compound due to the different formula. | [8][9][11] |

| Appearance | White to light yellow crystalline powder. | Basic physical state observation; important for formulation. | [8][10] |

| Melting Point | 43-48 °C | Defines the solid-to-liquid transition temperature; critical for purity assessment and formulation development (e.g., amorphous vs. crystalline). | [7][8][11] |

| Boiling Point | 177 °C at 22 mmHg; ~302 °C at 760 mmHg (est.) | Indicates volatility and thermal stability; essential for purification by distillation and assessing degradation risk at high temperatures. | [7][8] |

| Water Solubility | ~110.8 - 125 mg/L at 24-25 °C (exp/est) | Low aqueous solubility is a major challenge in drug development, affecting dissolution rate and bioavailability. This value suggests the compound is poorly soluble. | [7][10] |

| LogP (o/w) | 3.10 - 3.15 | Higher lipophilicity than the predicted value for the target compound; suggests strong partitioning into lipid environments. | [7] |

Analytical and Spectroscopic Characterization Workflow

The definitive identification and purity assessment of a novel compound like 2-Methyl-5-methylthio-benzothiazole relies on a suite of analytical techniques. The causality behind this multi-pronged approach is to build a self-validating system where orthogonal methods corroborate the compound's identity and purity.

Caption: Standard analytical workflow for compound characterization.

Chromatographic Methods for Purity Assessment

Rationale: Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and solvents. Purity is critical as even minor impurities can have significant biological effects or interfere with downstream assays.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare a gradient system.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Start with 95% A / 5% B, ramping linearly to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Injection & Detection: Inject 5 µL and monitor the eluent using a UV detector at wavelengths relevant to the benzothiazole chromophore (e.g., 254 nm and 280 nm).

-

Analysis: A pure sample should yield a single, sharp peak. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry for Molecular Weight Verification

Rationale: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight. This is a primary test to confirm that the synthesized molecule has the correct elemental formula.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Analysis: For 2-Methyl-5-methylthio-benzothiazole (MW 195.31), the primary ion observed should be at m/z 196.32. High-resolution MS can confirm the elemental composition to within a few parts per million.

NMR Spectroscopy for Structural Elucidation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact atomic arrangement and connectivity within a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For 2-Methyl-5-methylthio-benzothiazole, NMR is crucial to definitively confirm the substitution pattern and distinguish it from its isomers.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Key expected signals would include a singlet for the 2-methyl group, a singlet for the 5-methylthio group, and distinct aromatic protons on the benzene ring.

-

¹³C NMR: Acquire proton-decoupled spectra. Expect signals for the two methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.

-

-

Analysis: The chemical shifts, integration (for ¹H), and coupling patterns provide a unique fingerprint of the molecule, allowing for unambiguous structural assignment. For example, the specific splitting patterns of the aromatic protons will confirm the 5-position of the methylthio group.

Significance and Broader Context in Drug Discovery

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[12] Derivatives have been investigated for a range of therapeutic applications, from oncology to neurodegenerative diseases.[1][3]

The physicochemical properties detailed in this guide are not merely academic data points; they are critical predictors of a drug candidate's success.[13][14]

-

Solubility: A compound must dissolve to be absorbed. The poor aqueous solubility suggested by the data for the isomer indicates that formulation strategies, such as creating salts or using amorphous dispersions, might be necessary.[7][10]

-

Lipophilicity (LogP): The predicted LogP of 2.89 for the target molecule is within the "drug-like" range.[6] It suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for crossing cellular barriers to reach an intracellular target.

-

Molecular Weight: At 195.31 g/mol , the molecule is well within the guidelines of Lipinski's Rule of 5, suggesting a higher probability of good oral bioavailability.[6]

Optimizing these properties is a central goal in the early stages of drug discovery to minimize attrition in later, more expensive stages of development.[5][15]

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzothiazole. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-5-methylthio-benzothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Retrieved from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives in the design of antitumor agents. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

-

Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. 2-Methyl-5-methylthio-benzothiazole | CAS#:68386-29-8 | Chemsrc [chemsrc.com]

- 7. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]

- 11. 2-(メチルチオ)ベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 15. researchgate.net [researchgate.net]

Literature Review of 2-Methyl-5-methylthio-benzothiazole Synthesis: An In-depth Technical Guide

Introduction

2-Methyl-5-methylthio-benzothiazole is a heterocyclic compound featuring a benzothiazole core structure, which is a fusion of benzene and thiazole rings. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution of a methyl group at the 2-position and a methylthio group at the 5-position imparts distinct physicochemical characteristics to the molecule, influencing its biological profile and potential therapeutic applications. This guide provides a detailed technical overview of the synthetic methodologies employed for the preparation of 2-Methyl-5-methylthio-benzothiazole, focusing on the underlying chemical principles, reaction mechanisms, and experimental protocols.

Core Synthetic Strategies

The construction of the 2-Methyl-5-methylthio-benzothiazole framework primarily involves the formation of the benzothiazole ring system from a suitably substituted aniline precursor. The key bond-forming event is typically an intramolecular cyclization. The most common and well-established synthetic approaches can be broadly classified as follows:

-

Condensation of 2-aminothiophenols with carbonyl compounds or their equivalents: This is a widely used method for the synthesis of 2-substituted benzothiazoles.[1]

-

Intramolecular cyclization of N-acyl-2-aminothiophenols: This strategy involves the formation of an amide bond followed by a cyclization reaction to furnish the benzothiazole ring.

-

Jacobson's synthesis and related reactions: This classical method and its variations rely on the intramolecular cyclization of a substituted thioanilide.

This guide will focus on the most pertinent and practically applied methods for the synthesis of the title compound.

Detailed Synthetic Protocols and Mechanistic Insights

A prevalent and efficient method for the synthesis of 2-Methyl-5-methylthio-benzothiazole starts from 4-(methylthio)aniline. This multi-step synthesis involves an initial acylation, followed by a cyclization reaction.

Synthesis from 4-(Methylthio)aniline

This synthetic route typically proceeds in two main steps: the acylation of 4-(methylthio)aniline to form N-(4-(methylthio)phenyl)acetamide, followed by an intramolecular cyclization to yield the final product.

Step 1: Acylation of 4-(Methylthio)aniline

The first step involves the protection of the amino group of 4-(methylthio)aniline as an acetamide. This is a standard N-acylation reaction.

Reaction Scheme:

Caption: Acylation of 4-(methylthio)aniline.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group in 4-(methylthio)aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product, N-(4-(methylthio)phenyl)acetamide, and an acetate leaving group. The reaction is often carried out in the presence of a base like pyridine, which neutralizes the acetic acid byproduct.

Experimental Protocol:

-

Dissolve 4-(methylthio)aniline in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane.

-

Add acetic anhydride to the solution, typically in a slight molar excess.

-

The reaction can be performed at room temperature or with gentle heating to ensure complete conversion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, often by pouring it into water to precipitate the acetamide product.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 2: Intramolecular Cyclization to form 2-Methyl-5-methylthio-benzothiazole

The second and key step is the intramolecular cyclization of the intermediate N-(4-(methylthio)phenyl)acetamide to form the benzothiazole ring. This is often achieved using a strong acid or a dehydrating agent.

Reaction Scheme:

Caption: Intramolecular cyclization to the final product.

Mechanism: While the precise mechanism can vary with the cyclizing agent, a plausible pathway involves the protonation of the amide carbonyl oxygen by the strong acid, making the carbonyl carbon more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the activated carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the stable benzothiazole ring system.

Experimental Protocol:

-

The N-(4-(methylthio)phenyl)acetamide is treated with a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

The reaction mixture is heated to an elevated temperature to facilitate the cyclization.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled and then carefully quenched by pouring it onto ice or into a basic solution to neutralize the acid.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 2-Methyl-5-methylthio-benzothiazole.

Alternative Synthetic Approaches

While the above method is widely employed, other strategies for the synthesis of benzothiazoles exist and could be adapted for the preparation of 2-Methyl-5-methylthio-benzothiazole. These include:

-

Reaction of 2-amino-4-(methylthio)phenol with acetic anhydride: This would be a more direct approach, where the appropriately substituted aminothiophenol is directly cyclized with the acetylating agent. However, the synthesis of the starting 2-amino-4-(methylthio)phenol can be challenging.

-

Modern catalytic methods: Recent advances in organic synthesis have led to the development of various metal-catalyzed and green synthetic methods for benzothiazole formation.[1] These often offer milder reaction conditions and improved efficiency. For instance, copper-catalyzed three-component synthesis of substituted benzothiazoles has been reported.[1]

Data Summary and Comparison

| Synthetic Step | Starting Material | Key Reagents | Product | Typical Yield |

| Acylation | 4-(Methylthio)aniline | Acetic anhydride, Pyridine/Acetic Acid | N-(4-(methylthio)phenyl)acetamide | High (>90%) |

| Cyclization | N-(4-(methylthio)phenyl)acetamide | Polyphosphoric acid (PPA) or H₂SO₄ | 2-Methyl-5-methylthio-benzothiazole | Moderate to Good (50-80%) |

Conclusion

The synthesis of 2-Methyl-5-methylthio-benzothiazole is most reliably achieved through a two-step sequence starting from commercially available 4-(methylthio)aniline. The initial acylation is a high-yielding and straightforward reaction. The subsequent intramolecular cyclization, while requiring more stringent conditions, provides the desired benzothiazole in good yields. The choice of cyclizing agent and reaction conditions is crucial for optimizing the yield and purity of the final product. As the field of organic synthesis continues to evolve, the development of more sustainable and efficient catalytic methods may offer promising alternatives to the classical approaches for the preparation of this and other valuable benzothiazole derivatives.

References

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 27, 2026, from [Link]

-

Gao, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(1), 143. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-methylthio-benzothiazole

Disclaimer: This document is intended to provide comprehensive safety and handling guidelines for 2-Methyl-5-methylthio-benzothiazole (CAS: 68386-29-8) for use by trained professionals in research and development environments. The information herein is synthesized from available data and established best practices. However, specific safety protocols should always be developed in accordance with a thorough, site-specific risk assessment.

Introduction and Scope

2-Methyl-5-methylthio-benzothiazole is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structural similarity to other benzothiazole derivatives suggests a range of possible biological activities and chemical reactivities. This guide provides a detailed overview of the known properties of this compound and outlines best practices for its safe handling, storage, and disposal to minimize risks to researchers and the environment.

Due to the limited availability of specific safety data for 2-Methyl-5-methylthio-benzothiazole, this guide also draws upon information from the closely related and more thoroughly studied compound, 2-(Methylthio)benzothiazole (CAS: 615-22-5). While these compounds are structurally similar, it is imperative to handle 2-Methyl-5-methylthio-benzothiazole with the utmost caution and to consider the following guidelines as a starting point for a comprehensive safety evaluation.

Compound Identification and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The known properties of 2-Methyl-5-methylthio-benzothiazole are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Methyl-5-methylthio-benzothiazole | Chemsrc[1] |

| CAS Number | 68386-29-8 | Chemsrc[1] |

| Molecular Formula | C9H9NS2 | Chemsrc[1] |

| Molecular Weight | 195.305 g/mol | Chemsrc[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 48-50°C | Chemsrc[1] |

| Boiling Point | 319.2 ± 15.0 °C at 760 mmHg | Chemsrc[1] |

| Flash Point | 146.9 ± 20.4 °C | Chemsrc[1] |

| Density | 1.3 ± 0.1 g/cm³ | Chemsrc[1] |

| LogP | 2.89 | Chemsrc[1] |

Hazard Identification and Risk Assessment

Potential Hazards (based on 2-(Methylthio)benzothiazole): [2][3]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation.[2]

-

Water Reactivity: The related compound is noted to be water-reactive.[2] While this is not confirmed for 2-Methyl-5-methylthio-benzothiazole, it is a critical consideration for handling and storage.

Logical Framework for Risk Assessment

The following diagram outlines the decision-making process for a preliminary risk assessment when handling compounds with limited safety data.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls are necessary.

Engineering Controls

-

Ventilation: All handling of 2-Methyl-5-methylthio-benzothiazole should be conducted in a well-ventilated laboratory. All procedures that may generate dust or aerosols, including weighing and dissolution, must be performed inside a certified chemical fume hood.[4][5]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Methyl-5-methylthio-benzothiazole:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Glove integrity should be checked before and during use.

-

Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

PPE Donning and Doffing Protocol

Caption: Recommended PPE donning and doffing sequence.

Safe Handling and Experimental Protocols

Adherence to standardized protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

General Handling Practices

-

Wash hands thoroughly after handling the compound.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Keep containers tightly closed when not in use.[4]

Step-by-Step Protocol for Weighing and Dissolving

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE.

-

Decontaminate the balance and work surface within the fume hood.

-

-

Weighing:

-

Tare a clean, dry weighing vessel on the analytical balance.

-

Carefully transfer the desired amount of 2-Methyl-5-methylthio-benzothiazole to the weighing vessel using a clean spatula.

-

Record the exact weight.

-

-

Dissolution:

-

Place the weighing vessel containing the compound into a larger container (e.g., a beaker or flask) with a magnetic stir bar.

-

Slowly add the desired solvent to the weighing vessel to dissolve the compound, ensuring all material is transferred to the larger container.

-

Rinse the weighing vessel with additional solvent and add the rinsing to the bulk solution to ensure a complete transfer.

-

Stir the solution until the compound is fully dissolved.

-

-

Cleanup:

-

Tightly cap the solution.

-

Clean the spatula and weighing vessel with an appropriate solvent.

-

Dispose of all waste in a designated hazardous waste container.

-

Decontaminate the work surface.

-

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[4]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[2]

-

Container: Keep the container tightly sealed to prevent moisture contamination, especially given the potential water reactivity of related compounds.[4]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[2]

Spill and Leak Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal Considerations

All waste containing 2-Methyl-5-methylthio-benzothiazole must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Conclusion

While 2-Methyl-5-methylthio-benzothiazole presents opportunities in scientific research, the limited availability of specific safety data necessitates a cautious and informed approach to its handling. By understanding its known properties, recognizing the potential hazards based on structurally similar compounds, and implementing the rigorous safety protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their work. Continuous risk assessment and adherence to established laboratory safety standards are paramount.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabutylammonium Hydrogen Sulfate, 98%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

-

Chemsrc. (2025, September 12). 2-Methyl-5-methylthio-benzothiazole | CAS#:68386-29-8. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5. Retrieved from [Link]

-

Haz-Map. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

-

CPAchem. (2024, February 22). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989. Retrieved from [Link]

-

ScienceDirect. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]

Sources

- 1. 2-Methyl-5-methylthio-benzothiazole | CAS#:68386-29-8 | Chemsrc [chemsrc.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-methylthio-benzothiazole

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the wide array of biological activities and physicochemical properties exhibited by its derivatives. Substituted benzothiazoles have demonstrated applications as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The specific substitution pattern on the benzothiazole core profoundly influences its therapeutic potential and material characteristics.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-5-methylthio-benzothiazole, a derivative with potential applications in pharmaceutical and chemical research. The presented methodology is a multi-step synthesis commencing from the commercially available 4-(methylthio)aniline. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of 2-Methyl-5-methylthio-benzothiazole is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves:

-